molecular formula C13H23NO2 B2843727 N-(3-Cyclopentyl-3-ethoxypropyl)prop-2-enamide CAS No. 2305472-61-9

N-(3-Cyclopentyl-3-ethoxypropyl)prop-2-enamide

Cat. No.: B2843727
CAS No.: 2305472-61-9
M. Wt: 225.332
InChI Key: CUARQQBIYVBJSJ-UHFFFAOYSA-N
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Description

N-(3-Cyclopentyl-3-ethoxypropyl)prop-2-enamide is a chemical compound with the molecular formula C14H23NO2. This compound is characterized by the presence of a cyclopentyl group, an ethoxy group, and a prop-2-enamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Cyclopentyl-3-ethoxypropyl)prop-2-enamide typically involves the reaction of cyclopentyl ethyl ketone with ethylamine, followed by the addition of acryloyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

N-(3-Cyclopentyl-3-ethoxypropyl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Conditions often involve the use of catalysts and solvents like acetonitrile or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentyl ethyl ketone derivatives, while reduction may produce cyclopentyl ethyl alcohol derivatives.

Scientific Research Applications

N-(3-Cyclopentyl-3-ethoxypropyl)prop-2-enamide is utilized in various fields of scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-Cyclopentyl-3-ethoxypropyl)prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopropylprop-2-enamide
  • Ethyl 2-cyano-3-(3,4-dimethoxy-5-nitrophenyl) prop-2-enoate
  • 2-cyano-3-(3,4-dimethoxy-5-nitrophenyl)-N,N-diethylprop-2-enamide

Uniqueness

N-(3-Cyclopentyl-3-ethoxypropyl)prop-2-enamide is unique due to its specific structural features, such as the cyclopentyl and ethoxy groups, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(3-cyclopentyl-3-ethoxypropyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO2/c1-3-13(15)14-10-9-12(16-4-2)11-7-5-6-8-11/h3,11-12H,1,4-10H2,2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUARQQBIYVBJSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CCNC(=O)C=C)C1CCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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